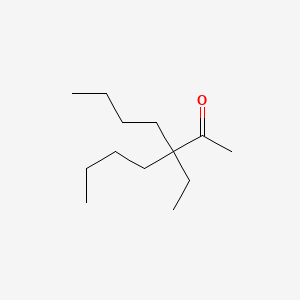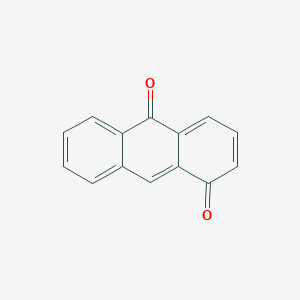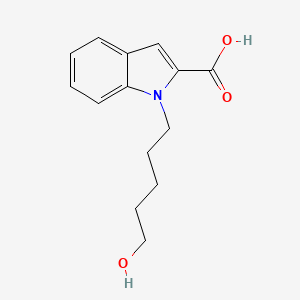
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a tert-butyl group attached to a cyclohexene ring, which is further connected to a diazoniopropenolate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate typically involves the reaction of 4-tert-butylcyclohexene with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and at a temperature range of 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, such as crystallization or chromatography, to isolate the desired product with high purity.
化学反応の分析
Types of Reactions
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium methoxide (NaOMe) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of tert-butylcyclohexene oxides or hydroxides.
Reduction: Conversion to tert-butylcyclohexylamine.
Substitution: Formation of tert-butylcyclohexyl halides or ethers.
科学的研究の応用
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate involves its interaction with molecular targets through its diazonium group. The diazonium group can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to modify and construct complex molecular structures.
類似化合物との比較
Similar Compounds
4-tert-Butylcyclohexene-1-boronic acid: Known for its use in Suzuki-Miyaura cross-coupling reactions.
4-tert-Butylcyclohexene-1-yl 4-methylbenzenesulfonate:
Uniqueness
3-(4-tert-Butylcyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate stands out due to its diazonium group, which imparts unique reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry for the construction of diverse molecular architectures.
特性
CAS番号 |
61346-63-2 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC名 |
1-(4-tert-butylcyclohexen-1-yl)-3-diazopropan-2-one |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11-6-4-10(5-7-11)8-12(16)9-15-14/h4,9,11H,5-8H2,1-3H3 |
InChIキー |
UNYVPJYPWKZETQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=CC1)CC(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)

![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)

![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)


